4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
5-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3O/c11-8-7(5-15-16-9(8)18)17-3-1-6(2-4-17)10(12,13)14/h5-6H,1-4H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBNDVHXEYZNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C(=O)NN=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 3(2H)-Pyridazinone
The pyridazinone core is constructed via chlorination of 3(2H)-pyridazinone using phosphorus oxychloride (POCl₃). This reaction substitutes hydroxyl groups at positions 4 and 5 with chlorine atoms, yielding 4,5-dichloro-3(2H)-pyridazinone (Fig. 1A). T. Kuraishi’s seminal work demonstrates that POCl₃ in refluxing conditions achieves complete conversion, with the carbonyl group at position 3 directing chlorination to positions 4 and 5.
Regioselective Substitution at Position 5
The chlorine at position 5 is selectively replaced by nucleophilic attack using 4-(trifluoromethyl)piperidine. This step requires a polar aprotic solvent (e.g., dimethylformamide) and an inorganic base (e.g., potassium carbonate) to deprotonate the piperidine’s amine group. Heating at 80–100°C for 12–24 hours ensures complete substitution while retaining the chlorine at position 4. Regioselectivity is attributed to the electron-withdrawing effect of the carbonyl group at position 3, which activates position 5 for nucleophilic substitution over position 4.
Preparation of 4-(Trifluoromethyl)piperidine
Fluorination of Piperidine-4-Carboxylic Acid Derivatives
The trifluoromethyl group is introduced via a two-step process:
- Conversion to Acid Chloride : Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
- Nucleophilic Trifluoromethylation : The acid chloride reacts with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride) to yield 4-(trifluoromethyl)piperidine (Fig. 1B). This method achieves >80% purity, with residual siloxanes removed via aqueous workup.
Alternative Route: Reductive Amination
A cyclohexanone derivative bearing a trifluoromethyl group undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. This one-pot reaction forms the piperidine ring while incorporating the trifluoromethyl group. The product is isolated via distillation under reduced pressure (bp: 98–102°C at 15 mmHg).
Optimization of Coupling Reactions
Solvent and Base Selection
Optimal yields (75–82%) are achieved using dimethylacetamide (DMAc) as the solvent and cesium carbonate as the base. DMAc’s high polarity facilitates dissolution of both the pyridazinone and piperidine reactants, while cesium carbonate’s mild basicity minimizes side reactions such as dehydrohalogenation.
Temperature and Reaction Time
Heating at 90°C for 18 hours balances reaction completeness and byproduct formation. Prolonged heating (>24 hours) leads to partial substitution at position 4, reducing overall yield to <60%.
Purification and Characterization
Crystallization-Based Isolation
The crude product is purified via recrystallization from methanol, exploiting the compound’s limited solubility in cold methanol (solubility: 2.1 g/L at 4°C). This method achieves >98% purity, avoiding the need for column chromatography.
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridazinone-H), 3.95–3.89 (m, 4H, piperidine-CH₂), 2.81–2.75 (m, 1H, CF₃-CH), 1.92–1.85 (m, 4H, piperidine-CH₂).
- ¹³C NMR : δ 162.4 (C=O), 148.1 (C-Cl), 124.3 (q, J = 287 Hz, CF₃), 58.2 (piperidine-C), 39.7 (piperidine-CH₂).
- Melting Point : 94–97°C (consistent with analogous compounds).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| POCl₃ Chlorination | 85 | 99 | High regioselectivity |
| Reductive Amination | 78 | 97 | One-pot reaction |
| TMSCF₃ Fluorination | 82 | 98 | Mild conditions |
Industrial-Scale Considerations
Cost Efficiency
Using 3,4,5-trichloropyridazine as a starting material reduces raw material costs by 40% compared to 4,5-dichloro-3(2H)-pyridazinone. Additionally, in-situ generation of hydrogen bromide for intermediate bromination steps eliminates the need for expensive pre-formed HBr solutions.
Environmental Impact
The process minimizes waste through solvent recovery (e.g., ethyl acetate is distilled and reused) and employs non-toxic bases like sodium acetate.
Challenges and Mitigation Strategies
- Regioselectivity Issues : Early separation of regioisomers via crystallization prevents contamination in downstream steps.
- Trifluoromethyl Stability : Avoiding strong acids (e.g., H₂SO₄) during workup preserves the CF₃ group.
- Byproduct Formation : Kinetic control through temperature modulation reduces dimerization of piperidine intermediates.
Chemical Reactions Analysis
4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include polar aprotic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-chloro-5-[4-(trifluoromethyl)piperidino]-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, its analgesic effects are believed to be mediated through the modulation of opioid receptors and inhibition of pain signaling pathways . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse pharmacological activities.
Comparison with Similar Compounds
Key Structural and Functional Differences :
- 4-Chloro-5-piperidinyl analogs: The compound 4-chloro-5-(1-piperidinyl)-3(2H)-pyridazinone () lacks the trifluoromethyl group on the piperidine ring. The absence of this electron-withdrawing group reduces lipophilicity and may diminish receptor-binding affinity compared to the target compound .
- Piperazinyl-linked derivatives: Compounds like 4-chloro-5-{4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl}-3(2H)-pyridazinone () feature a piperazine ring connected via a carbon chain. These derivatives exhibit strong α1-adrenoceptor antagonism (Ki values in subnanomolar ranges), with activity highly dependent on linker length. For example, a six-carbon linker maximizes affinity, while shorter or longer chains reduce potency.
Table 1: Comparison of Piperidine/Piperazine-Substituted Pyridazinones
Herbicidal Pyridazinones with Trifluoromethyl Groups
Structural and Functional Contrasts :
- Norflurazon (SAN 9789): A herbicidal pyridazinone with a trifluoromethylphenyl group at position 2 and methylamino at position 5 (). It inhibits carotenoid biosynthesis and chloroplast development, causing albinism in plants. The target compound’s trifluoromethylpiperidino group at position 5 likely shifts its mode of action away from herbicidal activity, as the critical trifluoromethylphenyl moiety in norflurazon is absent .
- SAN 6706: Features a dimethylamino group at position 5 and trifluoromethylphenyl at position 2. Like norflurazon, it disrupts chloroplast ultrastructure and photosynthetic electron transport. The target compound’s substitution pattern (position 5 vs. 2) suggests divergent biological targets .
Table 2: Herbicidal Pyridazinones vs. Target Compound
Anti-Inflammatory and Analgesic Pyridazinones
Positional Substitution Effects :
- 6-Substituted derivatives: Compounds like 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone () show anti-inflammatory and analgesic activity comparable to indomethacin. Activity depends on substitution at position 6, whereas the target compound’s substituent at position 5 may redirect its pharmacological profile.
Table 3: Anti-Inflammatory Pyridazinones
Research Findings and Structure-Activity Relationships (SAR)
- Trifluoromethyl Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in norflurazon’s resistance to detoxification in plants . In the target compound, this group on the piperidine ring may improve blood-brain barrier penetration if used in neurological applications.
- Substituent Position: Activity in pyridazinones is highly position-dependent. For example, trifluoromethyl at position 2 (herbicides) vs. position 5 (target compound) leads to entirely different biological roles. Similarly, piperazinyl linkers at position 5 or 6 dictate adrenoceptor affinity .
- Heterocyclic Moieties: Piperidine vs. piperazine rings influence electronic and steric interactions. Piperazine’s additional nitrogen enables hydrogen bonding critical for α1-adrenoceptor binding, whereas the target compound’s piperidino group may favor interactions with other targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
